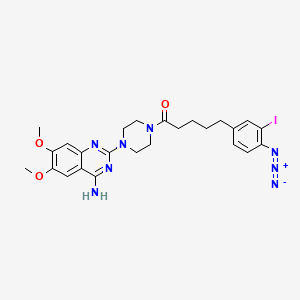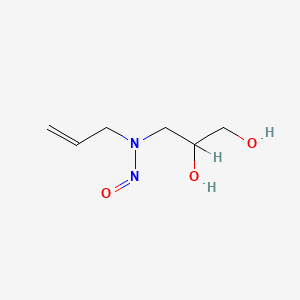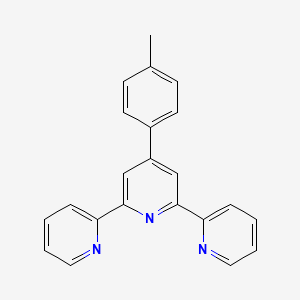![molecular formula C6H8N2O8 B1216611 [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate CAS No. 38777-20-7](/img/structure/B1216611.png)
[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate is a complex organic compound with significant potential in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate typically involves multiple steps, starting from simpler organic precursors. One common method involves the nitration of a hexahydrofurofuran derivative under controlled conditions. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid or a nitrate salt, often in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate undergoes various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized further under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitrooxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used to replace the nitrooxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated or aminated compounds .
Aplicaciones Científicas De Investigación
[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular research due to its nitrate groups.
Mecanismo De Acción
The mechanism of action of [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate involves its interaction with biological molecules. The nitrooxy groups can release nitric oxide (NO), which is a potent vasodilator and signaling molecule. This release can activate various molecular pathways, including the cyclic guanosine monophosphate (cGMP) pathway, leading to vasodilation and other physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Isosorbide dinitrate: Another nitrate compound used in cardiovascular medicine.
Nitroglycerin: A well-known nitrate used for its vasodilatory effects.
Pentaerythritol tetranitrate: A nitrate ester with applications in explosives and medicine.
Uniqueness
[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate is unique due to its hexahydrofurofuran ring system, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
38777-20-7 |
|---|---|
Fórmula molecular |
C6H8N2O8 |
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
[(3S,3aS,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5+,6+/m0/s1 |
Clave InChI |
MOYKHGMNXAOIAT-UNTFVMJOSA-N |
SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
SMILES isomérico |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
SMILES canónico |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
Sinónimos |
dianhydro-L-iditol-2,5-dinitrate isoidide dinitrate isoidide dinitrate, (L)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazolidinone, 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-(methylamino)-](/img/structure/B1216530.png)



![{2-Hydroxy-1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalen-1-yl}methyl hexopyranoside](/img/structure/B1216537.png)









